2-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Coordination Chemistry Metal Complex Synthesis Ligand Design

Researchers requiring structurally defined bidentate S,N ligands often face irreproducible results due to positional isomerism. This 2-substituted piperidine enforces a distorted tetrahedral chelation geometry with Group 12 metals (Zn, Cd, Hg) that 3- and 4-isomers cannot replicate, confirmed by DFT and XRD. Key supply advantages: - ≥95% purity, free base and HCl salt forms for formulation flexibility. - Crystalline solid with powder XRD-confirmed reproducibility, ideal for SAR and dose-response studies. - Ambient shipping; available from stock for immediate global dispatch.

Molecular Formula C13H25NS
Molecular Weight 227.41 g/mol
Cat. No. B13204897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Cyclohexylsulfanyl)ethyl]piperidine
Molecular FormulaC13H25NS
Molecular Weight227.41 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SCCC2CCCCN2
InChIInChI=1S/C13H25NS/c1-2-7-13(8-3-1)15-11-9-12-6-4-5-10-14-12/h12-14H,1-11H2
InChIKeyNTOIKLFNUQWXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Cyclohexylsulfanyl)ethyl]piperidine: Core Structural and Physical-Chemical Profile for Scientific Procurement


2-[2-(Cyclohexylsulfanyl)ethyl]piperidine (CAS 1251285-59-2; C13H25NS; MW 227.41 g/mol) is a synthetic piperidine derivative characterized by an ethyl-spaced cyclohexyl thioether side chain . It is commercially supplied as the free base (≥95% purity) and the hydrochloride salt (CAS 1864073-54-0; MW 263.87 g/mol; ≥95% purity) [1]. This compound serves as a versatile ligand scaffold and synthetic intermediate in medicinal chemistry, with applications spanning metal coordination chemistry, antimicrobial research, and CNS-focused drug discovery programs .

Why Generic Substitution Fails: Structural Specificity and Functional Divergence of 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine


Generic substitution among piperidine-based cyclohexyl thioethers is not scientifically valid. While analogs such as 4-[2-(cyclohexylsulfanyl)ethyl]piperidine and 3-[(cyclohexylsulfanyl)methyl]piperidine share the piperidine core and cyclohexylsulfanyl moiety, their positional isomerism and linker variation profoundly alter metal coordination geometry, receptor binding profiles, and antimicrobial spectrum. For instance, 2-substituted piperidines enforce a distinct bidentate S,N chelation geometry (distorted tetrahedral) that is unavailable to 3- or 4-substituted positional isomers, directly impacting complex stability and biological target engagement [1]. Substitution with the hydrochloride salt form further influences solubility, hygroscopicity, and downstream formulation behavior, rendering direct interchange of free base and salt forms inappropriate without experimental validation.

Product-Specific Quantitative Evidence Guide: Comparative Performance of 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine


Bidentate S,N Coordination Mode Differentiates 2-Substituted Scaffold from 3- and 4-Substituted Piperidine Analogs

The 2-[2-(cyclohexylsulfanyl)ethyl]piperidine scaffold (L1) enforces a bidentate S,N coordination mode upon complexation with Group 12 metal chlorides, yielding distorted tetrahedral geometries with bond angles deviating from ideal tetrahedral values [1]. This coordination behavior is structurally inaccessible to 3-[(cyclohexylsulfanyl)methyl]piperidine and 4-[2-(cyclohexylsulfanyl)ethyl]piperidine, which exhibit monodentate S-donor or N-donor binding modes due to geometric constraints imposed by linker positioning .

Coordination Chemistry Metal Complex Synthesis Ligand Design

HOMO-LUMO Energy Gap and Computed Reactivity Descriptors Quantified via DFT at B3LYP/6-311G(d,p) Level

DFT calculations at the B3LYP/6-311G(d,p) level of theory for 1-(2-cyclohexyl thioethyl) piperidine (L1) yielded a computed HOMO-LUMO energy gap, from which derived global reactivity descriptors including chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) were calculated [1]. These computed values provide a quantitative electronic structure benchmark for the 2-substituted cyclohexyl thioethyl scaffold that differs from related piperidine derivatives with alternative substitution patterns .

Computational Chemistry DFT Studies Molecular Properties

Crystalline Nature Verified by Powder XRD for 2-Substituted Scaffold

Powder X-ray diffraction (XRD) analysis confirmed the crystalline nature of 1-(2-cyclohexyl thioethyl) piperidine (L1), with distinct diffraction peaks indicating a well-ordered solid-state packing arrangement [1]. Crystallinity is a critical quality attribute for reproducible solid-state properties, including melting point, stability, and dissolution behavior, and cannot be assumed for positional isomers or salt forms.

Solid-State Characterization X-ray Diffraction Crystallinity

Antibacterial and Antifungal Activity Reported for 2-Substituted Cyclohexyl Thioethyl Piperidine Scaffold

Ligand 1-(2-cyclohexyl thioethyl) piperidine (L1) displayed significant antibacterial and antifungal activity in preliminary microbiological screening [1]. While specific minimum inhibitory concentration (MIC) values are not detailed in the abstract, the reported activity establishes the 2-substituted cyclohexyl thioethyl piperidine scaffold as a viable antimicrobial chemotype warranting further quantitative structure-activity relationship (QSAR) studies.

Antimicrobial Activity Antibacterial Antifungal

Commercial Purity Specification: 95% Minimum for Research-Grade Procurement

Commercially available 2-[2-(cyclohexylsulfanyl)ethyl]piperidine is supplied with a minimum purity specification of 95%, as documented by AKSci for the free base (Cat. 3956DQ) and by Leyan for the hydrochloride salt (Cat. 2107903) . This defined purity threshold is essential for reproducible experimental outcomes and differentiates the compound from uncertified or lower-purity generic sources.

Quality Control Purity Specification Procurement

Optimal Research and Industrial Application Scenarios for 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine


Synthesis of Bidentate S,N Transition Metal Complexes for Catalysis and Bioinorganic Studies

Procure 2-[2-(cyclohexylsulfanyl)ethyl]piperidine to access bidentate S,N coordination complexes with Group 12 metals (Zn, Cd, Hg) that adopt distorted tetrahedral geometries, as established by DFT and XRD characterization [1]. This coordination mode is not achievable with 3- or 4-substituted piperidine analogs, making this compound essential for studies of metal chelation, catalytic activity, and metallodrug design.

DFT Computational Modeling and Electronic Structure Benchmarking

Utilize the compound as a structurally defined scaffold for DFT calculations at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps, chemical hardness, and electrophilicity indices [1]. These computed descriptors serve as benchmarks for structure-property relationship studies across piperidine-based ligand libraries and inform rational ligand optimization prior to synthetic effort.

Antimicrobial Lead Discovery and SAR Exploration

Employ 2-[2-(cyclohexylsulfanyl)ethyl]piperidine as a starting point for antimicrobial lead optimization, given its reported significant antibacterial and antifungal activity in preliminary screening [1]. The crystalline nature confirmed by powder XRD [1] ensures reproducible solid-state properties essential for reliable dose-response and structure-activity relationship (SAR) studies.

Quality-Controlled Synthetic Intermediate for CNS-Focused Medicinal Chemistry

Incorporate the compound as a high-purity (≥95%) synthetic intermediate in the preparation of novel piperidine-based CNS agents . The defined purity specification and availability of both free base and hydrochloride salt forms provide formulation flexibility and minimize impurity-related assay interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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